

Application Notes and Protocols for NVS-STG2 in In Vivo Mouse Models

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Compound of Interest

Compound Name: *Nvs-stg2*

Cat. No.: *B11930263*

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Introduction

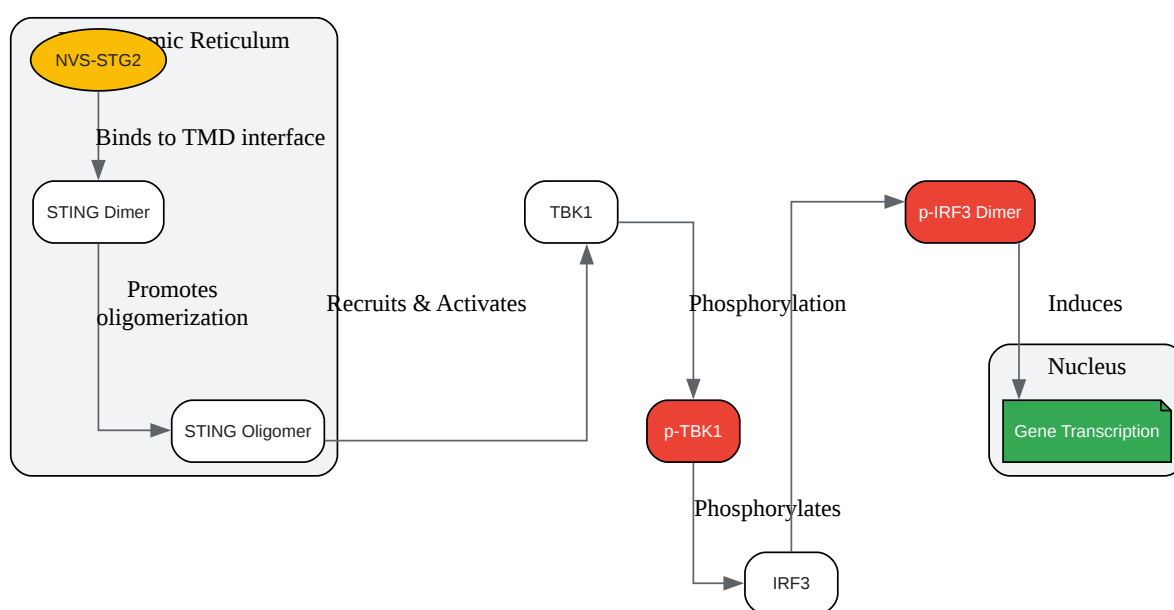
NVS-STG2 is a potent and allosteric small molecule agonist of the Stimulator of Interferon Genes (STING) protein.^[1] It functions as a "molecular glue," binding to the transmembrane domain (TMD) interface of STING dimers.^[1] This binding event promotes the higher-order oligomerization of STING, leading to its activation and the subsequent induction of a robust type I interferon response and other pro-inflammatory cytokines.^{[2][3][4]} This potent immune activation makes **NVS-STG2** a compelling agent for investigation in cancer immunotherapy, particularly for its ability to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. These application notes provide detailed information and protocols for the use of **NVS-STG2** in in vivo mouse models of cancer.

Mechanism of Action

NVS-STG2 acts as a molecular glue that stabilizes the interaction between adjacent STING dimers within the endoplasmic reticulum membrane. Unlike the natural STING agonist cGAMP, which binds to the ligand-binding domain, **NVS-STG2** targets a pocket between the transmembrane domains. This unique binding mechanism induces a conformational change in STING, leading to its oligomerization and activation. Activated STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).

TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN- α and IFN- β) and other inflammatory genes.

Signaling Pathway of **NVS-STG2**-mediated STING Activation



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Caption: **NVS-STG2** acts as a molecular glue to induce STING oligomerization and downstream signaling.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and anti-tumor effects of **NVS-STG2** in various mouse tumor models.

Table 1: **NVS-STG2** Dosage and Administration in Mouse Tumor Models

Tumor Model	Mouse Strain	Compound	Dose per Animal	Route of Administration	Dosing Schedule
MC38 Colon Adenocarcinoma	hSTING Knock-in C57BL/6	NVS-STG2	800 µg	Intratumoral	3 injections on days 11, 14, and 18 post-tumor implantation
B16-SIY Melanoma	hSTING Knock-in C57BL/6	NVS-STG2	400 µg, 800 µg	Intratumoral	Single injection on day 8 post-tumor implantation

Table 2: In Vivo Efficacy of **NVS-STG2** in Mouse Tumor Models

Tumor Model	Mouse Strain	Dose per Animal	Key Findings
MC38 Colon Adenocarcinoma	hSTING Knock-in C57BL/6	800 µg	Significantly slowed tumor growth. Resulted in no significant tumor growth in 4 out of 9 mice during a 33-day experimental period.
B16-SIY Melanoma	hSTING Knock-in C57BL/6	400 µg, 800 µg	Induced a significant, dose-dependent T cell priming response. Led to a significant increase in plasma IFN γ levels 6 hours after dosing.

Experimental Protocols

Materials and Reagents:

- **NVS-STG2** (solid)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- PEG300 (Polyethylene glycol 300), sterile
- Tween-80 (Polysorbate 80), sterile
- Sterile saline (0.9% sodium chloride)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol 1: Preparation of **NVS-STG2** Dosing Solution for Intratumoral Injection

This protocol is based on a common formulation for poorly soluble compounds for in vivo use and should be optimized for your specific experimental needs.

- Prepare a Stock Solution in DMSO:
 - **NVS-STG2** is soluble in DMSO up to 86 mg/mL. To prepare a stock solution, aseptically weigh the desired amount of **NVS-STG2** powder and dissolve it in sterile DMSO to achieve a high concentration (e.g., 20-40 mg/mL).
 - Ensure complete dissolution by gentle vortexing or sonication. The resulting solution should be clear.
- Prepare the Vehicle Mixture:
 - In a sterile tube, prepare the vehicle mixture. A commonly used vehicle for STING agonists consists of PEG300, Tween-80, and saline. A suggested ratio is 40% PEG300, 5% Tween-80, and 55% saline.
 - For example, to prepare 1 mL of vehicle, mix 400 μ L of PEG300, 50 μ L of Tween-80, and 550 μ L of sterile saline.

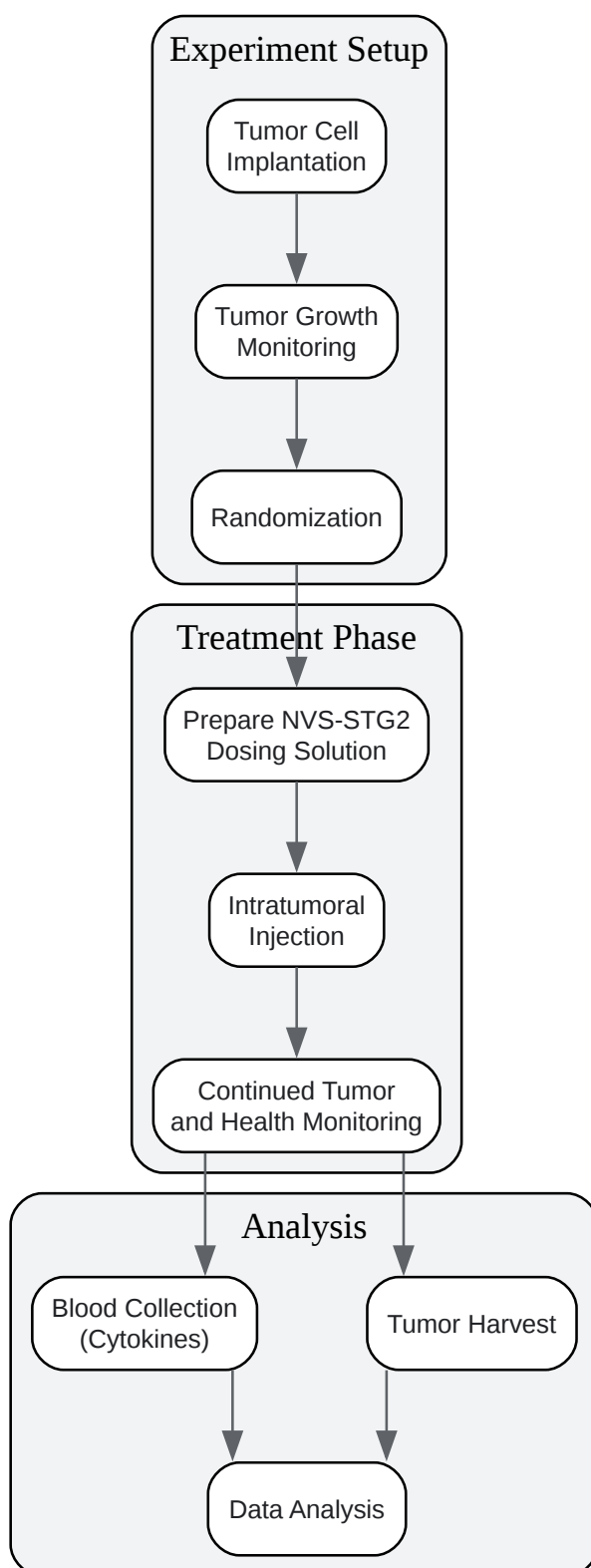
- Prepare the Final Dosing Solution:
 - The final concentration of DMSO in the dosing solution should be kept low (ideally $\leq 5\%$) to minimize toxicity.
 - To prepare a dosing solution for a target dose (e.g., 800 μg in a 50 μL injection volume), calculate the required concentration ($800 \mu\text{g} / 50 \mu\text{L} = 16 \text{ mg/mL}$).
 - Carefully add the appropriate volume of the **NVS-STG2** stock solution in DMSO to the vehicle mixture. For instance, to prepare 1 mL of a 16 mg/mL dosing solution from a 40 mg/mL stock, you would add 400 μL of the stock to 600 μL of the vehicle.
 - Mix thoroughly by gentle inversion or vortexing until a clear, homogeneous solution is obtained.
 - It is recommended to prepare the final dosing solution fresh on the day of injection.

Protocol 2: In Vivo Administration of **NVS-STG2** in a Syngeneic Mouse Tumor Model

- Animal Models:
 - Studies have utilized female C57BL/6 wild-type and humanized STING (hSTING) knock-in mice, typically 10-12 weeks old and weighing 20-25 g.
 - Tumor cells (e.g., MC38 or B16-S1Y) are implanted subcutaneously according to standard protocols.
- Tumor Growth Monitoring:
 - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Intratumoral Administration:
 - When tumors reach the desired size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.

- Using an insulin syringe, carefully inject the prepared **NVS-STG2** dosing solution (or vehicle control) directly into the center of the tumor. The injection volume is typically 50-100 μ L.
- Follow the dosing schedule as outlined in your experimental design (e.g., single dose or multiple doses over several days).
- Efficacy and Pharmacodynamic Readouts:
 - Continue to monitor tumor growth and animal well-being throughout the study.
 - At specified time points, blood samples can be collected to measure systemic cytokine levels (e.g., IFN γ).
 - At the end of the study, tumors and other tissues can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or gene expression analysis.

Experimental Workflow for In Vivo Efficacy Study



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Caption: A typical workflow for evaluating the in vivo efficacy of **NVS-STG2** in a mouse tumor model.

Disclaimer: These protocols and application notes are intended for research use only by qualified individuals. The provided information is based on currently available literature and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents and performing animal experiments.

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